molecular formula C12H16N2O4 B2817463 Methyl 4-(butylamino)-3-nitrobenzoate CAS No. 234751-01-0

Methyl 4-(butylamino)-3-nitrobenzoate

Cat. No.: B2817463
CAS No.: 234751-01-0
M. Wt: 252.27
InChI Key: QGEXRMYIFRHRCZ-UHFFFAOYSA-N
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Description

Methyl 4-(butylamino)-3-nitrobenzoate is an organic compound with the molecular formula C12H16N2O4 It is a derivative of benzoic acid and contains a nitro group, a butylamino group, and a methyl ester group

Scientific Research Applications

Methyl 4-(butylamino)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels . More research is needed to describe the specific effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action of similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(butylamino)-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by alkylation with butylamine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the amino group. The resulting nitro compound is then reacted with butylamine under reflux conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(butylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 4-(butylamino)-3-aminobenzoate.

    Substitution: Depending on the nucleophile, products such as Methyl 4-(substituted amino)-3-nitrobenzoate.

    Hydrolysis: 4-(Butylamino)-3-nitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(butylamino)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 4-(amino)-3-nitrobenzoate: Lacks the butyl group, affecting its lipophilicity and biological activity.

    Methyl 4-(butylamino)-3-hydroxybenzoate: Contains a hydroxy group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

Methyl 4-(butylamino)-3-nitrobenzoate is unique due to the presence of both the nitro and butylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(butylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-4-7-13-10-6-5-9(12(15)18-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEXRMYIFRHRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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